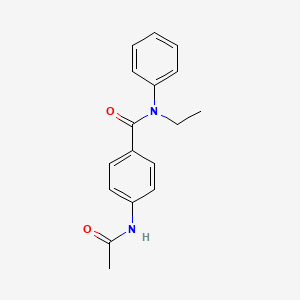

4-acetamido-N-ethyl-N-phenylbenzamide

Description

General Overview of Substituted Benzamide (B126) Scaffolds in Chemical Research

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This core structure, known as a benzamide scaffold, is of significant interest in chemical research, particularly in the field of medicinal chemistry. The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions on the benzene ring and the amide nitrogen, leading to a vast library of derivatives with diverse chemical properties and biological activities.

Researchers have extensively explored substituted benzamides, which are integral components in the design of new therapeutic agents. nih.gov The amide bond is a key feature in many biologically active molecules, and its presence in the benzamide structure provides a stable, planar unit that can participate in hydrogen bonding interactions with biological targets like enzymes and receptors. researchgate.net Modifications to the scaffold have led to the development of compounds with a wide range of pharmacological effects. nih.govmdpi.com For instance, different substitution patterns on the benzamide core have resulted in compounds investigated for their potential as antitumor, antiviral, and anti-inflammatory agents. nih.govmdpi.comresearchgate.net The synthesis of N-substituted benzamide derivatives is a common strategy in drug discovery to explore structure-activity relationships (SAR), aiming to optimize potency and other pharmacological parameters. researchgate.net

Significance of the 4-Acetamido-N-ethyl-N-phenylbenzamide Structural Motif

The specific structural motif of this compound combines several key chemical features that suggest its relevance in synthetic and medicinal chemistry. The molecule can be deconstructed into three main components: a central benzamide core, a 4-position acetamido group, and an N,N-disubstituted amide with ethyl and phenyl groups.

The 4-acetamido group (CH₃CONH-) is a well-known pharmacophore. Its presence in a molecule can influence solubility, polarity, and the ability to form hydrogen bonds. This group is famously found in paracetamol (acetaminophen), where it is crucial for its activity. openaccessjournals.com In the context of the benzamide scaffold, this substituent can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a biological target.

The tertiary amide featuring N-ethyl and N-phenyl substituents introduces significant steric bulk and lipophilicity. Unlike primary or secondary amides, this tertiary amide lacks an N-H bond and therefore cannot act as a hydrogen bond donor, a critical distinction in molecular interactions. The N-phenyl group allows for potential pi-stacking interactions, while the N-ethyl group provides a flexible alkyl chain. The combination of these groups on the amide nitrogen creates a complex three-dimensional structure that can be tailored for specific binding pockets. The precursor to this compound, 4-Amino-N-ethyl-N-phenylbenzamide, serves as a foundational structure for this motif. nih.gov

Scope and Research Focus on this compound

While extensive research exists on the broader class of substituted benzamides, dedicated studies focusing specifically on this compound are not widely available in public literature. Therefore, its research focus is largely hypothetical, based on the known roles of its constituent parts.

The primary area of research for a compound with this structure would likely be as a chemical probe or an intermediate in the synthesis of more complex molecules. A plausible synthetic route would involve the amidation of 4-acetamidobenzoic acid or its more reactive derivative, 4-acetamidobenzoyl chloride, with N-ethylaniline. This is a standard and efficient method for creating N-substituted benzamides. nih.gov

Given the prevalence of the benzamide scaffold in drug discovery, research on this compound could explore its potential as an inhibitor for various enzymes, such as histone deacetylases (HDACs), a target for some benzamide-based anticancer agents. nih.govresearchgate.net However, without specific experimental data, its biological activity remains speculative. Its primary current role appears to be as a cataloged chemical entity available for screening and synthetic development. chemspider.com

Chemical Compound Data

Below are tables detailing the properties of this compound and its immediate precursors.

Table 1: Properties of this compound

Note: Properties are computationally predicted as specific experimental data is not widely published.

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-(acetylamino)-N-ethyl-N-phenyl-benzamide |

| ChemSpider ID | MSXLQQJVVRPPSZ-UHFFFAOYSA-N chemspider.com |

| MDL Number | MFCD00412520 chemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-ethyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-19(16-7-5-4-6-8-16)17(21)14-9-11-15(12-10-14)18-13(2)20/h4-12H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXLQQJVVRPPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Acetamido N Ethyl N Phenylbenzamide and Analogues

Classical and Contemporary Approaches to Benzamide (B126) Synthesis

The synthesis of N,N-disubstituted benzamides, such as 4-acetamido-N-ethyl-N-phenylbenzamide, can be achieved through a variety of strategic pathways. These methods range from traditional reactions learned in introductory organic chemistry to sophisticated, metal-catalyzed transformations that offer high efficiency and selectivity.

Direct Amidation Strategies

Direct amidation involves the formation of an amide bond by coupling a carboxylic acid with an amine, a thermodynamically favorable but kinetically slow reaction that typically requires activation. researchgate.net To overcome this kinetic barrier, various coupling reagents and catalysts have been developed.

A general and highly efficient method utilizes coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). acs.org This approach is effective for a wide array of carboxylate salts and amines, including their ammonium (B1175870) hydrochloride salts, often yielding the desired amide in good to excellent yields within a few hours. acs.org

Boron-based reagents have also emerged as powerful mediators for direct amidation. acs.org Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is particularly effective for coupling carboxylic acids with both primary and secondary amines. acs.org Boronic acids can also serve as catalysts for direct amide formation, though these reactions often necessitate the removal of water via azeotropic reflux or dehydrating agents. acs.org Another strategy involves the direct conversion of nitroarenes and carboxylic acids into N-aryl amides, providing a pathway that avoids starting from the amine directly. researchgate.net

Table 1: Selected Direct Amidation Methodologies

| Catalyst/Reagent | Amine Source | Acid Source | Key Features | Citations |

|---|---|---|---|---|

| HBTU / Hünig's Base | Free amines or ammonium salts | Carboxylate salts | Highly efficient, fast reaction times (1-2 hours). | acs.org |

| B(OCH₂CF₃)₃ | Primary and secondary amines | Carboxylic acids | Effective for N-protected amino acids with low racemization. | acs.org |

| Boronic Acids | Primary and secondary amines | Carboxylic acids | Catalytic, requires water removal. | acs.org |

| Metal Species (Ni, Fe, etc.) | Nitroarenes | Carboxylic acids | Direct transformation of nitro group to N-aryl amide. | researchgate.net |

Nucleophilic Acyl Substitution Routes

Nucleophilic acyl substitution is a cornerstone of amide synthesis and the most traditional route. vanderbilt.edu This pathway involves reacting an amine with a more reactive carboxylic acid derivative, such as an acid halide, acid anhydride (B1165640), or ester. uomustansiriyah.edu.iq The reactivity of these derivatives toward nucleophilic attack is significantly higher than that of the parent carboxylic acid. vanderbilt.edu

The order of reactivity for common carboxylic acid derivatives is: Acid Halides > Acid Anhydrides > Esters > Amides. vanderbilt.edubyjus.com Acid chlorides are among the most reactive and are frequently used for preparing amides in the laboratory by reacting them with ammonia (B1221849), primary, or secondary amines. uomustansiriyah.edu.iq For instance, benzamide can be synthesized from the reaction of benzoyl chloride with ammonia. slideshare.netyoutube.com Similarly, acid anhydrides react with amines to form amides and a carboxylate salt. uomustansiriyah.edu.iq While esters are less reactive, they also undergo aminolysis with ammonia or amines to yield amides, a reaction that is particularly important in biological systems and industrial processes. vanderbilt.edumdpi.com

Table 2: Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Carboxylic Acid Derivative | General Structure | Relative Reactivity | Leaving Group | Citations |

|---|---|---|---|---|

| Acid Chloride | R-CO-Cl | Highest | Cl⁻ | vanderbilt.edubyjus.com |

| Acid Anhydride | R-CO-O-CO-R' | High | R'COO⁻ | vanderbilt.eduuomustansiriyah.edu.iq |

| Ester | R-CO-OR' | Moderate | R'O⁻ | vanderbilt.edumdpi.com |

| Amide | R-CO-NR'₂ | Lowest | R'₂N⁻ | uomustansiriyah.edu.iqbyjus.com |

Metal-Catalyzed Coupling Reactions in Amide Formation

In recent decades, transition metal catalysis has revolutionized amide bond formation, offering novel pathways with high selectivity and functional group tolerance. researchgate.netrsc.org These methods include N-arylation, aminocarbonylation, and various cross-coupling reactions.

The cross-coupling of amides with aryl or alkenyl halides, primarily using palladium or copper catalysts, is a vital process for preparing N-aryl amides of pharmaceutical interest. rsc.org Another powerful technique is aminocarbonylation, where carbon monoxide is incorporated in a transition metal-catalyzed coupling of amines with aryl or alkenyl halides to form the amide bond. researchgate.netrsc.org

More recent innovations include the rhodium-catalyzed amidation of benzoic acids with isocyanates, where the carboxylate group of the benzoic acid acts as a removable directing group for C-H functionalization. nih.gov Iron-catalyzed dehydrogenative coupling of alcohols and secondary amines presents another atom-economical route to tertiary amides. acs.org A facile and economical synthesis of N-aryl amides can also be achieved through the copper-catalyzed ipso-amidation of arylboronic acids with nitriles, a reaction that is tolerant to air and avoids expensive ligands. organic-chemistry.org

Table 3: Examples of Metal-Catalyzed Amide Formation

| Catalyst System | Reaction Type | Substrates | Key Features | Citations |

|---|---|---|---|---|

| Palladium / Copper | N-Arylation | Amide + Aryl/Alkenyl Halide | Forms N-aryl or N-alkenyl amides. | rsc.org |

| Palladium(0) | Aminocarbonylation | Aryl Halide + CO + Amine | Incorporates a carbonyl group. | rsc.org |

| Rhodium | C-H Amidation | Benzoic Acid + Isocyanate | Uses a removable directing group. | nih.gov |

| Iron(II) Hydride Complex | Dehydrogenative Coupling | Alcohol + Secondary Amine | Forms tertiary amides with water as a byproduct. | acs.org |

| Copper(II) Bromide | Ipso-Amidation | Arylboronic Acid + Nitrile | Ligand-free, air-tolerant, and economical. | organic-chemistry.org |

Oxidative Cross-Coupling Methodologies for N-Arylbenzamides

Oxidative coupling reactions provide an alternative strategy for forming C-N bonds, often under metal-free conditions. Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are notably effective in this regard. researchgate.net An unusual rearrangement has been described involving the hypervalent-iodine-mediated oxidative coupling of the two aryl groups in 2-substituted N-phenylbenzamides. researchgate.netnih.gov This metal-free reaction proceeds through an oxidative C(sp²)-C(sp²) aryl-aryl bond formation. nih.gov

Furthermore, the oxidative amidation of aldehydes or benzylamines can be achieved using systems like iodine in the presence of tert-butyl hydroperoxide (I₂–TBHP) or with recyclable heterogeneous catalysts to produce benzamides. researchgate.net

Table 4: Oxidative Coupling Approaches to Amide Synthesis

| Reagent/Catalyst | Reaction Type | Substrates | Key Features | Citations |

|---|---|---|---|---|

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Intramolecular Aryl-Aryl Coupling | 2-Substituted N-phenylbenzamides | Metal-free rearrangement reaction. | researchgate.netnih.gov |

| I₂–TBHP System | Oxidative Amidation | Benzylamines or Benzyl Cyanides | Forms benzamides from amine or nitrile precursors. | researchgate.net |

| ZnO–NiO–Ni Heterojunctions | Oxidative Amidation | Aldehydes + Secondary Amines | Recyclable heterogeneous catalyst system. | researchgate.net |

Amidation Reactions Involving Hydroxylamines

Reactions involving hydroxylamines are crucial for the synthesis of hydroxamic acids (including Weinreb amides), which are important intermediates and structural motifs in medicinal chemistry. Esters can be converted to hydroxamic acids by reaction with hydroxylamine (B1172632), often in the presence of a base. organic-chemistry.org

Catalysts can also facilitate these transformations. For example, hydroxylamine hydrochloride has been used as a catalyst for the transamidation of amides. mdpi.com The synthesis of hydroxamic acids from carboxylic acids can be promoted by reagents like 1-propanephosphonic acid cyclic anhydride (T3P). organic-chemistry.org Additionally, oxidative amidation of alcohols using a copper catalyst and tert-butyl hydroperoxide as the oxidant provides an efficient route to Weinreb amides. organic-chemistry.org

Mechanistic Elucidation of Benzamide Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones.

The mechanism for nucleophilic acyl substitution is well-established and proceeds via a two-step addition-elimination pathway. vanderbilt.edu In the first step, the nucleophile (amine) attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, breaking the C=O pi bond and forming a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com In the second step, the tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., a halide, carboxylate, or alkoxide ion). masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack. byjus.com

For metal-catalyzed coupling reactions , the mechanism typically involves a catalytic cycle. In palladium-catalyzed aminocarbonylation, for example, the cycle often begins with the oxidative addition of an active Pd(0) catalyst into the aryl halide bond. rsc.org This is followed by the combination with carbon monoxide to form an acylated palladium species, which then reacts with the amine (via coordination and reductive elimination) to release the amide product and regenerate the Pd(0) catalyst. rsc.org

The mechanism for the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a Brønsted superacid involves the formation of a superelectrophilic intermediate. nih.gov Theoretical calculations suggest that the reaction occurs at the cyano group, which, after protonation, undergoes C-C bond formation with the arene. nih.gov Subsequent cleavage and hydrolysis yield the final benzamide product. nih.gov

The hydrolysis of benzamide , which is the reverse of amidation, provides further mechanistic insight. In acidic conditions, the process begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. askfilo.com This leads to a tetrahedral intermediate, and after proton transfer, ammonia is eliminated as the leaving group to form the carboxylic acid. askfilo.com

Investigation of Reaction Intermediates and Transition States

The formation of the amide bond between an acyl chloride and a secondary amine, such as N-ethylaniline, proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of N-ethylaniline on the electrophilic carbonyl carbon of 4-acetamidobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species and is not isolated.

The subsequent collapse of the tetrahedral intermediate involves the departure of the chloride leaving group, regenerating the carbonyl double bond and forming the final amide product. The presence of a base is crucial to deprotonate the nitrogen of the N-ethylaniline, increasing its nucleophilicity, and to scavenge the protonated amine or the HCl generated during the reaction. In some cases, particularly in the acylation of anilines, cyclic transition states involving a second molecule of the amine have been proposed to facilitate proton transfer. nih.gov

Mechanistic investigations of related Ni-catalyzed cross-coupling reactions to form C-N bonds have highlighted the complexity of these transformations, which can involve various oxidation states of the metal catalyst and radical intermediates. chegg.compsu.edu While not directly analogous to the direct acylation with an acyl chloride, these studies underscore the importance of detailed mechanistic analysis to understand and optimize reaction pathways.

Role of Catalytic Systems and Reagents in Reaction Efficiency and Selectivity

The choice of reagents and catalysts plays a pivotal role in the efficiency and selectivity of benzamide synthesis. For the coupling of carboxylic acids and amines, a variety of coupling agents are available, such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt). researchgate.net These reagents facilitate amide bond formation under mild conditions.

In the context of catalytic direct amidation, various systems have been developed. Boron-based catalysts, for instance, have been shown to be effective for the direct amidation of carboxylic acids. researchgate.net Metal-based catalysts, including those based on titanium, zirconium, and hafnium, have also been employed for direct amidation reactions under relatively mild conditions. orgsyn.org For example, titanium tetrafluoride (TiF₄) has been reported to catalyze the direct amidation of aromatic and aliphatic carboxylic acids with amines in good to excellent yields. chemspider.com The selection of the appropriate catalytic system depends on the specific substrates and the desired reaction conditions.

The table below summarizes various catalytic systems used in the synthesis of amides, which could be applicable to the synthesis of the target molecule and its analogues.

| Catalyst/Reagent | Substrates | Conditions | Yield (%) | Reference |

| DIC/HOBt | 3-Amino-4-methoxybenzoic acid, various amines | CH₂Cl₂, rt, 12 h | - | researchgate.net |

| TiF₄ | Aromatic/aliphatic carboxylic acids, amines | Toluene (B28343), reflux | 60-99 | chemspider.com |

| Boric Acid | Carboxylic acids, amines | - | - | researchgate.net |

| Fe-based deep eutectic solvent | Benzamide derivatives, secondary alcohols | 40 °C, 4 h, air | up to 98 | researchgate.net |

| Cobalt nanoparticles | Benzamides, alcohols | Toluene, 115-130 °C, Ar | up to 77 | nih.gov |

Influence of Reaction Conditions on Product Yield and Purity

Reaction conditions such as temperature, solvent, reaction time, and the nature of the base can significantly impact the yield and purity of the final benzamide product. For the reaction of an acyl chloride with an amine, the reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. The choice of solvent is also critical; aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or toluene are commonly used.

The purity of the final product is often dependent on the work-up procedure. Washing the organic layer with dilute acid and base can remove unreacted starting materials and byproducts. Recrystallization or column chromatography are standard techniques to obtain the final product in high purity. For instance, in the synthesis of N-substituted benzamide derivatives, recrystallization from ethanol (B145695) is a common purification method. nih.gov

The following table provides examples of how reaction conditions can influence the outcome of related benzamide syntheses.

| Reactants | Conditions | Product | Yield (%) | Purity | Reference |

| 4-Nitrobenzoic acid, various amines | SOCl₂, DMF (cat.), reflux; then amine, Et₃N, CH₂Cl₂, 0 °C to rt | 4-Nitrobenzamides | 77-83 | Recrystallized from ethanol | nih.gov |

| 3-Amino-4-methoxybenzoic acid, amines | DIC, HOBt, CH₂Cl₂, rt, 12 h | N-Substituted 3-amino-4-methoxybenzamides | - | Purified over silica (B1680970) gel | researchgate.net |

| Phenylacetic acid, N,N-diethyl carbamoyl (B1232498) chloride | 1-Methylimidazole, 10-50 °C, 25-35 min | N,N-Diethyl-2-phenylacetamide | - | - | researchgate.net |

Functionalization and Derivatization of the Benzamide Scaffold

The benzamide scaffold of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the aromatic rings or the nitrogen atoms.

Regioselective Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivity towards electrophilic substitution due to the nature of their substituents. The aniline-derived ring (the N-phenyl group) is activated by the ethylamino group, directing electrophiles to the ortho and para positions. The benzoyl-derived ring is substituted with an acetamido group at the 4-position. The acetamido group is an ortho, para-director and is activating. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho to the acetamido group (positions 3 and 5).

Regioselective halogenation of acetanilides, which are structurally related to the 4-acetamido-benzoyl moiety, has been achieved. For example, palladium-catalyzed ortho-C-H halogenation of acetanilides using CuX₂ as the halogen source has been reported to be highly regioselective. nih.gov This suggests that similar strategies could be employed for the regioselective functionalization of the 4-acetamidobenzoyl ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group in this compound is part of an amide and is generally less nucleophilic. However, the amide nitrogen can potentially undergo further reactions under specific conditions. More commonly, if the starting material were 4-amino-N-ethyl-N-phenylbenzamide, the primary amino group could be readily acylated to introduce a variety of acyl groups, leading to a range of N-acylamino derivatives.

N-alkylation of secondary amides can be challenging but has been achieved using various methods. For instance, N-alkylation of benzamides with alcohols can be catalyzed by cobalt nanoparticles. nih.gov Another approach involves the deoxygenative photochemical alkylation of secondary amides. nih.gov While the target molecule is a tertiary amide, these methods are relevant for the synthesis of analogues starting from secondary amide precursors.

Synthesis of Polyfunctionalized Benzamide Analogues

The synthesis of polyfunctionalized benzamide analogues involves the strategic introduction of multiple functional groups onto the benzamide scaffold. This can be achieved through a combination of the reactions described above. For example, starting with 4-aminobenzoic acid, one could first perform N-alkylation and N-arylation to form the tertiary amide, followed by acylation of the 4-amino group. Alternatively, starting with 4-nitrobenzoic acid, the tertiary amide can be formed, followed by reduction of the nitro group to an amine, which can then be further functionalized. nih.gov

The synthesis of N-substituted aminobenzamide derivatives with various functional groups has been reported in the context of developing enzyme inhibitors. researchgate.net These studies often involve multi-step synthetic sequences to build up complex molecular architectures around the central benzamide core. For instance, starting from a substituted aminobenzamide, further functionalization can be achieved by reacting it with other molecules containing desired functional groups. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Acetamido N Ethyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Connectivity and Chemical Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. The chemical shift (δ), splitting pattern (multiplicity), and integration values of the signals are key parameters in assigning the proton signals to specific hydrogen atoms in the 4-acetamido-N-ethyl-N-phenylbenzamide molecule.

The predicted ¹H NMR spectrum would display distinct signals corresponding to the ethyl group, the acetamido group, and the two phenyl rings. The ethyl group is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their adjacent coupling. The acetamido methyl group would appear as a sharp singlet. The protons on the two aromatic rings will likely produce complex multiplets in the aromatic region of the spectrum. The protons on the 4-acetamidobenzoyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the N-phenyl group will also resonate in the aromatic region, with their exact shifts and multiplicities influenced by the electronic effects of the amide group.

Predicted ¹H NMR Data for this compound (Note: Data is predicted based on analogous compounds and theoretical principles.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Triplet (t) | 3H | -CH₂-CH₃ (ethyl) |

| ~2.15 | Singlet (s) | 3H | -NH-CO-CH₃ (acetamido) |

| ~3.80 | Quartet (q) | 2H | -CH₂ -CH₃ (ethyl) |

| ~7.20-7.40 | Multiplet (m) | 5H | N-Ph (N-phenyl ring protons) |

| ~7.50 | Doublet (d) | 2H | Ar-H (protons ortho to carbonyl) |

| ~7.70 | Doublet (d) | 2H | Ar-H (protons ortho to acetamido) |

| ~9.90 | Singlet (s) | 1H | -NH -CO- (acetamido) |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Identification

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the identification of the carbon skeleton.

For this compound, the ¹³C NMR spectrum is predicted to show signals for the ethyl carbons, the acetamido carbons, and the carbons of the two aromatic rings. The carbonyl carbons of the benzamide (B126) and acetamido groups are expected to appear at the downfield end of the spectrum (around 168-170 ppm). The aromatic carbons will resonate in the range of 110-150 ppm, with their specific shifts determined by the substituents on the rings. The aliphatic carbons of the ethyl group and the acetamido methyl group will appear at the upfield end of the spectrum.

Predicted ¹³C NMR Data for this compound (Note: Data is predicted based on analogous compounds and theoretical principles.)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂-CH₃ (ethyl) |

| ~24 | -NH-CO-CH₃ (acetamido) |

| ~45 | -CH₂ -CH₃ (ethyl) |

| ~119 | Ar-C (carbon ortho to acetamido) |

| ~127 | Ar-C (N-phenyl carbons) |

| ~128 | Ar-C (N-phenyl carbons) |

| ~129 | Ar-C (carbon ortho to carbonyl) |

| ~130 | Ar-C (N-phenyl carbons) |

| ~133 | Ar-C (ipso-carbon of benzoyl) |

| ~142 | Ar-C (ipso-carbon of N-phenyl) |

| ~143 | Ar-C (carbon attached to acetamido) |

| ~169 | -NH-C O- (acetamido carbonyl) |

| ~170 | -C O-N- (benzamide carbonyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic rings. esisresearch.orgchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, it would show a correlation between the ethyl CH₂ protons at ~3.80 ppm and the corresponding carbon at ~45 ppm. esisresearch.orgchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the amide N-H, carbonyl (C=O), and aromatic C-H and C=C bonds. The N-H stretching vibration of the acetamido group should appear as a distinct band around 3300 cm⁻¹. The two carbonyl groups (benzamide and acetamido) will give rise to strong absorption bands in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound (Note: Data is predicted based on analogous compounds and theoretical principles.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H Stretch (acetamido) |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2970 | Medium-Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (benzamide) |

| ~1660 | Strong | C=O Stretch (acetamido, Amide I) |

| ~1600, 1520 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Medium | N-H Bend (acetamido, Amide II) |

| ~1270 | Medium | C-N Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The C=O stretching vibrations will also be present, though their relative intensities may differ from the FT-IR spectrum. The symmetric vibrations of the molecule, such as the breathing modes of the phenyl rings, will be prominent in the Raman spectrum. This complementary information aids in a more complete assignment of the vibrational modes of the molecule. esisresearch.orgchemicalbook.com

Predicted FT-Raman Data for this compound (Note: Data is predicted based on analogous compounds and theoretical principles.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1680 | Medium | C=O Stretch (benzamide) |

| ~1655 | Medium | C=O Stretch (acetamido) |

| ~1605 | Very Strong | Aromatic C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies and Molecular Orientation

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as gold or silver. nih.govchemisgroup.us This enhancement allows for the detection of analytes at very low concentrations and provides detailed information about the molecule's interaction with the surface, including its orientation. nih.govnih.gov The SERS effect is highly distance-dependent, meaning that chemical groups closer to the metal surface experience a greater signal enhancement. nih.gov This principle, known as the SERS surface selection rule, enables the determination of molecular orientation at the interface. nih.gov

For this compound, several potential orientations on a SERS-active substrate (e.g., silver or gold colloids) can be postulated, each leading to a distinct SERS spectrum. The molecule possesses multiple functional groups capable of interacting with the metal surface: two aromatic rings (the benzamide phenyl ring and the N-phenyl ring), the amide carbonyl group, the acetamido group, and the nitrogen atom with its lone pair of electrons.

Flat Orientation: The molecule could adsorb in a flat orientation through the interaction of the π-electron systems of one or both aromatic rings with the metal surface. scirp.org In this scenario, the in-plane vibrational modes of the aromatic rings would be significantly enhanced. Conversely, out-of-plane bending modes would show weaker enhancement. nih.gov

Tilted or Upright Orientation: Alternatively, the molecule could adopt a more upright or tilted orientation. This could be facilitated by the interaction of the lone pair electrons of the nitrogen or oxygen atoms with the metal surface. liverpool.ac.uk If the molecule orients with the benzamide portion closest to the surface, vibrations associated with the C=O group and the adjacent phenyl ring would be most prominent. If the N-phenyl-N-ethyl end is closer, the vibrations of that moiety would dominate the spectrum.

The pH of the medium can also influence the adsorption geometry and, consequently, the SERS spectrum. rsc.org By analyzing the relative intensities of key vibrational bands, the most probable orientation of this compound at the nanoparticle interface can be inferred.

Table 1: Predicted SERS Band Enhancements for this compound Based on Molecular Orientation

| Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Enhancement in Flat Orientation (π-system interaction) | Expected Enhancement in Upright/Tilted Orientation (N/O interaction) |

| Aromatic Ring C-C Stretching | 1600-1580 | Strong | Moderate to Weak |

| Amide I (C=O Stretch) | 1660-1640 | Moderate | Strong |

| N-Phenyl Ring Modes | 1500-1400 | Strong | Moderate to Weak |

| C-N Stretching | 1350-1250 | Moderate | Strong |

| Acetamido Group Vibrations | 1700, 1530 | Moderate | Moderate |

| C-H Out-of-Plane Bending | 900-700 | Weak | Moderate |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of compounds. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize a sample molecule, often causing extensive fragmentation. youtube.com The resulting mass spectrum displays a molecular ion (M⁺˙) peak, which corresponds to the intact molecule with one electron removed, and a series of fragment ion peaks. This fragmentation pattern is typically reproducible and serves as a molecular fingerprint, aiding in structural elucidation. libretexts.org

For N-substituted benzamides, a characteristic fragmentation pathway involves the cleavage of the amide N-CO bond. unl.ptnih.govrsc.org This is a dominant process due to the stability of the resulting benzoyl cation. For this compound (C₁₇H₁₈N₂O₂; Molecular Weight: 282.34 g/mol ), the EI mass spectrum is expected to show a molecular ion peak at m/z 282. The subsequent fragmentation would likely proceed through several key pathways.

Predicted Fragmentation Pathways:

α-Cleavage (N-CO bond): Cleavage of the bond between the carbonyl carbon and the nitrogen atom would yield a highly stable 4-acetamidobenzoyl cation.

Benzylic-type Cleavage: Loss of the N-ethyl-N-phenylamino radical to form the 4-acetamidobenzoyl cation.

Cleavage at the Acetamido Group: Fragmentation can also be initiated at the acetamido substituent, for instance, through the loss of a ketene (B1206846) molecule (CH₂=C=O).

Cleavage around the N-Phenyl Group: Fragmentation may also involve the N-phenyl and N-ethyl groups.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (Nominal Mass) | Proposed Structure | Fragmentation Pathway |

| 282 | [C₁₇H₁₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 239 | [C₁₅H₁₃N₂O]⁺ | Loss of ketene (•COCH₃) from the molecular ion |

| 162 | [C₉H₈NO₂]⁺ | 4-Acetamidobenzoyl cation (cleavage of the N-CO bond) |

| 120 | [C₈H₈N]⁺ | N-ethyl-N-phenylaminyl radical cation (from N-CO cleavage) |

| 120 | [C₇H₆O₂]⁺ | 4-Hydroxybenzoyl cation (following rearrangement and loss of acetonitrile) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of ions with very high accuracy and precision (typically to within 5 ppm). This capability allows for the determination of the exact mass of a molecule and its fragments, which in turn enables the calculation of its elemental formula. researchgate.net This is a critical step in confirming the identity of a known compound or elucidating the structure of an unknown one.

For this compound, HRMS would be used to confirm its elemental composition of C₁₇H₁₈N₂O₂. A standard containing the compound would be analyzed, and the experimentally measured mass of the molecular ion would be compared to the theoretically calculated exact mass.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

| Elemental Formula | C₁₇H₁₈N₂O₂ |

| Nominal Mass | 282 Da |

| Monoisotopic (Exact) Mass | 282.13683 Da |

| Required HRMS Accuracy | < 5 ppm |

| Example Calculated Mass (at 3 ppm accuracy) | 282.13683 ± 0.00085 Da |

Coupling with Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Coupling chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry provides a powerful two-dimensional analytical approach. eawag.ch Chromatography separates the components of a mixture based on their physical and chemical properties, and the mass spectrometer then provides mass and structural information for each separated component as it elutes from the column. researchgate.net

LC-MS Analysis: Due to its polarity and relatively high molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred method for the analysis of this compound. A reversed-phase LC method could be developed to separate the target compound from synthesis precursors, by-products, or degradation products. The eluent would be directed into a mass spectrometer, likely equipped with a "soft" ionization source like Electrospray Ionization (ESI), which typically produces the protonated molecule [M+H]⁺ (m/z 283.1441) with minimal fragmentation. nih.gov This allows for clear molecular weight determination. Tandem MS (MS/MS) can then be performed on the [M+H]⁺ ion to induce fragmentation and confirm the structure.

This technique is invaluable for:

Purity Assessment: The chromatogram would show a major peak for this compound at a specific retention time. Any impurities would appear as separate peaks, and their mass spectra could be used for identification. nih.gov

Mixture Analysis: In a complex matrix, such as a biological fluid or an environmental sample, LC-MS can isolate the compound of interest from other components before detection, providing both qualitative identification and quantitative measurement.

GC-MS Analysis: While less common for this type of molecule without derivatization due to its low volatility, GC-MS could potentially be used. The analysis would provide a retention index from the GC and a fragmentation pattern from the EI-MS, offering a high degree of confidence in identification when compared to spectral libraries. nist.gov

X-ray Crystallography for Precise Molecular Geometry and Packing

The crystal structure of a compound is defined by its unit cell, the fundamental repeating unit of the crystal lattice, which is characterized by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group that describes the symmetry of the arrangement. For instance, the related compound 4-Chloro-N-phenylbenzamide crystallizes in the triclinic space group P-1. researchgate.net Another analog, N-[4-(Benzylsulfamoyl)phenyl]acetamide, is reported to crystallize in the monoclinic system. nih.gov It is anticipated that this compound would also crystallize in a common, relatively low-symmetry space group such as triclinic or monoclinic, which are prevalent for organic molecules of this complexity.

The expected lattice parameters would be on the order of several angstroms, defining a unit cell volume that accommodates a small integer number of molecules (Z). For example, the unit cell of N-[4-(Benzylsulfamoyl)phenyl]acetamide, with a molecular formula of C₁₅H₁₆N₂O₃S, has a volume of 1492.4 ų and contains four molecules (Z=4). nih.gov Given the molecular formula of this compound (C₁₇H₁₈N₂O₂), a similar packing density would be expected.

Table 1: Representative Crystal Data for Related Benzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| N-[4-(Benzylsulfamoyl)phenyl]acetamide nih.gov | Monoclinic | P2₁/c | 9.0646 | 13.6888 | 12.1651 | 90 | 98.635 | 90 | 1492.4 | 4 |

This table presents data for related compounds to illustrate typical crystallographic parameters for benzamide systems.

The packing of molecules within a crystal is governed by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature. The molecule possesses hydrogen bond donors (the N-H group of the acetamido moiety) and acceptors (the carbonyl oxygen atoms of both the acetamido and benzamide groups).

In related benzamide structures, extensive hydrogen bonding networks are consistently observed. For example, in crystals of 4-amino-N-phenylbenzamide anticonvulsants, intermolecular hydrogen bonding to the central amide group is a crucial interaction. nih.gov Similarly, in 4-Chloro-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net In the case of N-[4-(Benzylsulfamoyl)phenyl]acetamide, the crystal packing is dominated by N–H⋯O hydrogen bonds where the amide N-H forms a hydrogen bond to a carbonyl oxygen. nih.gov It is therefore highly probable that the crystal structure of this compound would feature similar N—H⋯O hydrogen bonding motifs, potentially linking molecules into chains or more complex three-dimensional networks.

However, steric hindrance from substituents can lead to deviations from planarity. The presence of the ethyl and phenyl groups on the benzamide nitrogen in this compound would likely introduce some torsion, though the core amide plane would strive to remain as planar as possible.

Molecules containing multiple phenyl rings, such as this compound, are characterized by the dihedral angles between the planes of these rings. These angles are a consequence of the balance between steric repulsion of the rings and the electronic effects of conjugation.

In 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene rings is reported to be 59.6°. researchgate.net For a series of active N-phenylbenzamide anticonvulsants, the methyl-substituted phenyl ring is oriented at an angle of 90° to 120° to the central amide plane. nih.gov In N-[4-(Benzylsulfamoyl)phenyl]acetamide, the two benzene rings are roughly parallel, with a dihedral angle of 24.37°. nih.gov For this compound, the dihedral angle between the acetamidophenyl ring and the N-phenyl ring would be a key structural descriptor, likely adopting a non-coplanar orientation to minimize steric clashes between the rings and the ethyl group.

Conformational Isomerism in Benzamide Derivatives

The restricted rotation around the amide C-N bond can lead to the existence of cis and trans isomers. nih.gov In the trans conformation, the substituents on the carbonyl carbon and the amide nitrogen are on opposite sides of the C-N bond, while in the cis conformation, they are on the same side. For most N-monosubstituted amides, the trans isomer is significantly more stable due to reduced steric hindrance. core.ac.uk

For this compound, there are two amide bonds to consider: the acetamido linkage and the tertiary benzamide linkage. The secondary amide of the acetamido group (CH₃-CO-NH-) is expected to predominantly exist in the trans conformation, which is energetically favored.

The tertiary benzamide group (Ar-CO-N(Et)(Ph)) also exhibits rotational restriction. While the energy barrier for rotation in tertiary amides is generally lower than in secondary amides, distinct conformers can still exist. The relative orientation of the ethyl and phenyl groups with respect to the carbonyl group will define the specific conformation. Theoretical and experimental studies on related N,N-disubstituted amides are necessary to determine the preferred isomeric form in the solid state and in solution.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-N-phenylbenzamide |

| N-[4-(Benzylsulfamoyl)phenyl]acetamide |

| 4-amino-N-phenylbenzamide |

Solid State Structural Analysis and Conformational Studies of Benzamide Systems

The three-dimensional arrangement of atoms and molecules in the solid state, along with the preferred conformations of flexible molecules, are crucial for understanding their physicochemical properties and biological activity. For benzamide (B126) derivatives, these conformational preferences are dictated by a delicate balance of intramolecular and intermolecular forces.

Computational and Theoretical Chemistry Investigations of 4 Acetamido N Ethyl N Phenylbenzamide

Molecular Mechanics (MM) and Molecular Dynamics Simulations

Modeling of Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of molecules like 4-acetamido-N-ethyl-N-phenylbenzamide. These non-covalent interactions govern crystal packing, solubility, and other macroscopic properties. Computational modeling provides a powerful lens to examine these forces at the atomic level.

A key interaction in aromatic amides is the hydrogen bond. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is expected that this compound would form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or more complex networks. nih.govsolubilityofthings.com The strength and geometry of these bonds can be accurately predicted using quantum chemical calculations. For instance, studies on related secondary amides show that the formation of a hydrogen bond at the carbonyl oxygen can polarize the N-H bond, increasing its acidity and the strength of subsequent hydrogen bonds it forms—a phenomenon known as H-bond cooperativity. nih.gov

Furthermore, the presence of two phenyl rings and an acetamido group suggests the importance of other non-covalent interactions, such as:

π-π Stacking: Interactions between the aromatic rings, which can adopt parallel or T-shaped arrangements.

C-H···π Interactions: Where C-H bonds from the ethyl group or the phenyl rings can interact with the electron-rich π-systems of the aromatic rings.

Amide-π Interactions: High-level ab initio calculations on model systems like formamide-benzene have shown that the interaction between an amide group and an aromatic ring can be significantly attractive, with interaction energies up to -4.0 kcal/mol. nih.govacs.org The NH/π interaction, in particular, is found to be a major stabilizing force. nih.gov

To model the aggregation behavior, molecular dynamics (MD) simulations can be employed. These simulations would model the movement of a large ensemble of this compound molecules over time, allowing for the prediction of how they would self-assemble in different environments. The parameters for these simulations (the "force field") would be derived from the detailed quantum chemical calculations of the intermolecular interaction potentials.

Table 1: Illustrative Intermolecular Interaction Energies for Amide-Aromatic Ring Model Systems (Note: Data is based on studies of a formamide-benzene model system and is for illustrative purposes only.)

| Interacting Fragments | Interaction Type | Calculated Interaction Energy (kcal/mol) | Source |

| Amide N-H and Benzene (B151609) Ring | NH/π | -3.75 | nih.gov |

| Amide Nitrogen and Benzene Ring | N/Center Stacked | -2.08 | nih.gov |

| Amide C=O and Benzene Ring | C=O/π | < 1 (Repulsive) | nih.gov |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a suite of electronic descriptors that help in understanding the intrinsic properties and reactivity of a molecule. researchgate.netresearchgate.net These descriptors can be correlated with experimental observations to establish quantitative structure-property relationships (QSPRs).

Analysis of Global and Local Reactivity Indices

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.

Ionization Potential (I) and Electron Affinity (A): Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η). It helps to classify molecules as electrophiles. nih.gov

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. researchgate.net By analyzing the Fukui function, one can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more granular view of reactivity than global descriptors alone. For this compound, this analysis would likely highlight the carbonyl oxygen as a primary site for electrophilic attack and specific carbons on the phenyl rings as potential sites for nucleophilic or electrophilic substitution depending on the electronic effects of the substituents.

Table 2: Illustrative Global Reactivity Descriptors for a Structurally Similar Benzamide (B126) Derivative (Note: This data is hypothetical and for illustrative purposes to show typical values obtained from DFT calculations.)

| Descriptor | Formula | Typical Calculated Value |

| HOMO Energy (EHOMO) | - | -6.5 eV |

| LUMO Energy (ELUMO) | - | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Steric Effects

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular bonding, and hyperconjugative interactions. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into a set of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction between a filled (donor) NBO and an empty (acceptor) NBO. mdpi.com For this compound, NBO analysis would be expected to reveal several important hyperconjugative interactions:

n → π* Interactions: Delocalization of lone pairs (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the carbonyl group and the phenyl rings. This interaction is fundamental to the resonance stabilization of the amide bond. nih.gov

π → π* Interactions: Delocalization from the π orbitals of one phenyl ring to the π* orbitals of the other or the carbonyl group, indicating electronic communication across the molecule.

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for an Acetanilide Derivative (Note: Data is based on studies of related acetanilides and is for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Source |

| n(Ocarbonyl) | π(Ccarbonyl-N) | ~30-40 | Lone Pair Delocalization | researchgate.netnih.gov |

| n(N) | π(Ccarbonyl-Ocarbonyl) | ~50-60 | Amide Resonance | researchgate.netnih.gov |

| π(C=C)phenyl | π*(C=C)phenyl | ~20-25 | Intramolecular Charge Transfer | materialsciencejournal.org |

Prediction of Nonlinear Optical Properties (e.g., hyperpolarizability)

Molecules with extended π-conjugation and significant intramolecular charge transfer (ICT) characteristics, often described as donor-π-acceptor (D-π-A) systems, are known to exhibit significant nonlinear optical (NLO) properties. researchgate.netacs.org The structure of this compound, with its electron-donating acetamido group and phenyl rings connected to an electron-accepting carbonyl moiety, suggests potential for NLO activity.

The key quantity for second-order NLO materials is the first hyperpolarizability (β). Computational chemistry allows for the direct calculation of this property using methods like time-dependent density functional theory (TD-DFT). medmedchem.com The magnitude of β is highly sensitive to the molecular structure, particularly the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. acs.org

A computational study of this compound would involve:

Optimization of the molecular geometry.

Calculation of the static first hyperpolarizability (βtot) tensor components.

Analysis of the relationship between the electronic structure (e.g., HOMO-LUMO gap, ICT) and the calculated β value.

High β values are indicative of a strong NLO response, making the material a candidate for applications in technologies like optical switching and frequency doubling. researchgate.net Theoretical calculations are invaluable for screening potential NLO materials before undertaking complex and expensive experimental synthesis and characterization. researchgate.net

Table 4: Illustrative Calculated NLO Properties for a Donor-π-Acceptor Molecule (Note: This data is hypothetical and for illustrative purposes to show typical values obtained from DFT calculations.)

| Property | Symbol | Typical Calculated Value | Unit |

| Dipole Moment | μ | 5 - 10 | Debye |

| Mean Polarizability | α | 200 - 300 | a.u. |

| First Hyperpolarizability | βtot | 1000 - 5000 | a.u. |

Analytical Methodologies for Research Oriented Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 4-acetamido-N-ethyl-N-phenylbenzamide from starting materials, by-products, and other impurities. The choice of method depends on the specific analytical goal, from assessing purity to monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and concentration of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically employed for benzamide (B126) derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical RP-HPLC method for a substituted N-phenylbenzamide derivative would utilize a gradient elution to ensure the effective separation of the main compound from any potential impurities, which may have a wide range of polarities. For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified standard of this compound. The area under the peak corresponding to the compound is directly proportional to its concentration.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This is a representative method based on the analysis of similar benzamide compounds.

Table 2: Illustrative Data for HPLC Purity Assessment

| Retention Time (min) | Peak Area | Purity (%) | Identity |

|---|---|---|---|

| 2.5 | 15,230 | 0.5% | Starting Material Impurity |

| 8.9 | 3,015,480 | 99.2% | This compound |

| 11.2 | 9,140 | 0.3% | By-product Impurity |

Note: Data are for illustrative purposes only.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can visually track the consumption of reactants and the formation of the product.

For the synthesis of this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, typically a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is chosen to achieve a good separation between the starting materials and the more polar product. The spots are visualized under UV light. The completion of the reaction is indicated by the complete disappearance of the limiting reactant's spot in the reaction mixture lane. A "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm if the spots are identical or different, especially if their retention factor (Rf) values are very similar.

Table 3: TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plate |

| Mobile Phase | 3:1 Hexane:Ethyl Acetate |

| Visualization | UV lamp (254 nm) |

| Rf (Product) | ~0.4 |

| Rf (Starting Material) | ~0.7 |

Note: Rf values are illustrative and depend on exact reaction precursors.

Gas Chromatography (GC) for Volatile Benzamide Analysis

Gas Chromatography (GC) is most suitable for analytes that are volatile and thermally stable. While many complex benzamides may decompose at the high temperatures required for GC analysis, the technique can be useful for analyzing more volatile precursors or potential impurities. For a compound like this compound, its suitability for GC would need to be determined experimentally. If direct analysis is not feasible due to low volatility or thermal degradation, derivatization to a more volatile species may be required.

However, GC is an excellent tool for analyzing potential volatile impurities that might be present in the starting materials or solvents, such as isomeric anilines. In such cases, a derivatization step, for instance, converting anilines to corresponding imines, can improve chromatographic separation and detection.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an unparalleled level of analytical detail, offering both separation and structural identification.

LC-MS and GC-MS for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures.

LC-MS: For this compound, LC-MS would be the preferred method. After separation by the LC system, the analyte enters the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the compound. Further fragmentation (MS/MS) can be induced to generate a characteristic pattern of daughter ions, which serves as a structural fingerprint for definitive identification.

GC-MS: If this compound or related impurities are sufficiently volatile, GC-MS can be employed. The electron ionization (EI) source is common in GC-MS, which bombards the molecule with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fragmentation pattern that can be compared against spectral libraries for identification.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₈N₂O₂)

| Technique | Ionization Mode | Predicted m/z | Identity |

|---|---|---|---|

| LC-MS | ESI (+) | 283.14 | [M+H]⁺ |

| GC-MS | EI | 282.13 | [M]⁺ |

| GC-MS | EI | 134.06 | [C₉H₁₀N]⁺ fragment |

| GC-MS | EI | 105.03 | [C₇H₅O]⁺ fragment |

Note: These are theoretically calculated values for the most abundant isotopes. Fragmentation patterns are predictive.

Development of Specialized Analytical Assays for Research Applications

Beyond standard chromatographic analysis, the development of specialized assays may be necessary to study the compound's behavior in biological systems for research purposes. For instance, if this compound is synthesized as part of a drug discovery program to interact with a specific biological target like an enzyme or receptor, a specialized assay would be required to measure this interaction.

Developing such an assay involves several steps:

Assay Design: The choice of assay format (e.g., enzymatic activity, binding, or cell-based assay) depends on the research question.

Reagent Generation: This includes purifying the target protein and synthesizing any necessary probes or labeled versions of the compound.

Optimization: Key parameters such as buffer composition, incubation time, and temperature are optimized to ensure a robust and reproducible signal.

Validation: The assay is validated for its accuracy, precision, and sensitivity.

For example, a competitive binding assay could be developed using a fluorescently labeled ligand known to bind to the target. The ability of this compound to displace the fluorescent ligand would be measured, allowing for the determination of its binding affinity. This type of quantitative structure-activity relationship (QSAR) study is crucial in medicinal chemistry research.

Applications in Chemical and Materials Science

Role as Synthetic Intermediates in Advanced Organic Synthesis

There is no available literature describing the use of 4-acetamido-N-ethyl-N-phenylbenzamide as a synthetic intermediate. In principle, its structure contains several functional groups that could be chemically modified. The acetamido group (-NHCOCH3) could be hydrolyzed to an amino group, and the tertiary benzamide (B126) linkage could potentially be cleaved under harsh conditions. However, no specific synthetic transformations or preparations of derivatives using this compound as a starting material have been reported in peer-reviewed literature.

Studies on related N-phenylbenzamide derivatives often focus on their synthesis for biological evaluation, such as for antiviral or antiparasitic activities. nih.govnih.gov These syntheses typically involve the coupling of a substituted benzoic acid with a corresponding aniline (B41778) derivative. nih.gov

Potential as Components in Functional Materials

While there is no evidence of this compound being used in functional materials, its structural components—the benzamide and acetamide (B32628) moieties—are present in various functional materials.

Integration into UV-Absorbing Formulations and UV-Protective Materials

The aromatic rings within the this compound structure suggest inherent UV-absorbing properties, a common feature of benzamide and anilide derivatives. The electronic transitions within the phenyl and benzoyl groups are expected to absorb light in the UV region. The specific absorption maxima and molar absorptivity for this compound are not documented. Research on other substituted benzenes and benzamides confirms that such structures exhibit significant absorption in the UV spectrum, which is a prerequisite for use in UV-protective materials. researchgate.netnist.gov However, no studies have specifically evaluated this compound for this purpose.

Exploration in Supramolecular Assembly and Self-Assembled Systems

The amide functional groups in this compound could potentially participate in hydrogen bonding, a key interaction in supramolecular chemistry. The acetamido group, in particular, can act as both a hydrogen bond donor and acceptor. However, the tertiary nature of the benzamide's nitrogen atom precludes it from acting as a hydrogen bond donor. There are no published studies exploring the self-assembly or supramolecular chemistry of this specific compound.

Applications in Catalyst or Ligand Design

The nitrogen and oxygen atoms within the amide groups of this compound present potential coordination sites for metal ions. This suggests a theoretical possibility for its use as a ligand in catalysis. Nitrogen- and oxygen-based ligands are of significant interest in the development of catalysts for various organic reactions. nih.gov Research into N-substituted benzamide derivatives has shown their utility as ligands in catalysis. researchgate.netrsc.org Nevertheless, there is no scientific literature that reports the synthesis of metal complexes with this compound or its application as a ligand in any catalytic system.

Q & A

Q. What are the recommended methods for synthesizing 4-acetamido-N-ethyl-N-phenylbenzamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves coupling 4-acetamidobenzoic acid derivatives with N-ethylaniline via amidation. A common approach includes:

- Activation of the carboxyl group : Use of coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Purification : Mass-directed preparative liquid chromatography (LC) is effective for isolating high-purity products, with mobile phases optimized using acetonitrile/water gradients .

Q. Optimization Strategies :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | Higher yields at lower temps (prevents side reactions) | |

| Solvent | DMF > DCM (polar aprotic) | Enhanced solubility of intermediates | |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates amide bond formation |

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include:

- δ 8.5–8.7 ppm (aromatic protons adjacent to acetamido group).

- δ 1.2–1.4 ppm (triplet for ethyl CH3) .

- ¹³C NMR : Confirm carbonyl carbons (C=O) at ~168–170 ppm .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction studies using SHELXL software can resolve bond lengths and angles (e.g., C-N bond: ~1.34 Å) .

Advanced Research Questions

Q. How do conformational variations in this compound derivatives influence biological activity?

Methodological Answer : Molecular mechanics calculations (e.g., using MMFF94 force fields) and X-ray crystallography reveal that bioactive conformations require:

Q. Example :

| Derivative | Dihedral Angle | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Parent compound | 110° | 12 µM (MES model) | |

| o-Methyl substituted | 95° | 8 µM |

Q. What analytical strategies resolve contradictions in solubility or stability data for this compound?

Methodological Answer :

- Solubility Discrepancies :

- Stability Studies :

- Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of acetamido group) .

Q. How can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) :

- ADME-Tox Profiling :

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

Methodological Answer :

- Polymorph Identification :

- Refinement Issues :

Q. How do substituents on the phenyl ring affect the compound’s electronic properties?

Methodological Answer :

- Hammett Constants (σ) :

- Electron-withdrawing groups (e.g., -NO₂) increase reactivity in electrophilic substitution.

- DFT Calculations : Gaussian 09 simulations at B3LYP/6-31G* level show:

- LUMO energy shifts correlate with substituent σ values .

Data Contradiction Analysis Example :

Conflict : Reported melting points vary between 145°C and 155°C.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.